An In-depth Technical Guide to Cholesta-4,6-dien-3-one: Chemical Structure, Properties, and Biological Significance
An In-depth Technical Guide to Cholesta-4,6-dien-3-one: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of Cholesta-4,6-dien-3-one, a significant intermediate in steroid metabolism. This document consolidates critical information regarding its chemical structure, physicochemical properties, synthesis methodologies, and its biological role, particularly as a precursor in the biosynthesis of cholestanol. Detailed experimental protocols and visual diagrams of its metabolic pathway and experimental workflows are included to support researchers and professionals in the fields of biochemistry, pharmacology, and drug development. It is important to note that while the initial inquiry specified Cholesta-4,7-dien-3-one, the preponderance of scientific literature points to Cholesta-4,6-dien-3-one as the more extensively studied and biologically relevant isomer. This guide will focus on the latter.
Chemical Identity and Structure
Cholesta-4,6-dien-3-one is a cholestanoid, a class of tetracyclic lipids derived from cholesterol.[1] Its structure features a ketone group at the C3 position and conjugated double bonds at the C4 and C6 positions of the steroid nucleus.
IUPAC Name: (8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
CAS Number: 566-93-8
Chemical Formula: C₂₇H₄₂O
Molecular Weight: 382.6 g/mol [1]
Physicochemical and Spectral Properties
A summary of the key physicochemical and spectral data for Cholesta-4,6-dien-3-one is presented below.
Table 1: Physicochemical Properties of Cholesta-4,6-dien-3-one
| Property | Value | Source |
| Physical Description | Solid | [1] |
| Molecular Weight | 382.6 g/mol | [1] |
| Monoisotopic Mass | 382.323565959 Da | [1] |
| XLogP3 | 8.3 | [1] |
| Polar Surface Area | 17.1 Ų | [1] |
| Heavy Atom Count | 28 | [1] |
| Rotatable Bond Count | 5 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
Table 2: Spectral Data for Cholesta-4,6-dien-3-one
| Spectral Data Type | Key Features | Source |
| GC-MS | Molecular Ion (M+) at m/z 382 | |
| IR Spectra | Characteristic peaks for α,β-unsaturated ketone | |
| ¹H NMR Spectra | Signals corresponding to the steroidal backbone and side chain | |
| ¹³C NMR Spectra | Resonances for 27 carbon atoms, including carbonyl and olefinic carbons |
Synthesis and Experimental Protocols
Cholesta-4,6-dien-3-one can be synthesized from cholesterol through various methods. A common approach involves the Oppenauer oxidation of cholesterol. While detailed, step-by-step protocols are often proprietary or vary between laboratories, the following represents a generalized procedure based on established chemical principles.
Experimental Protocol: Synthesis of Cholesta-4,6-dien-3-one via Oppenauer Oxidation
Objective: To synthesize Cholesta-4,6-dien-3-one from cholesterol.
Materials:
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Cholesterol
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Aluminum isopropoxide
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Acetone (or other ketone as a hydrogen acceptor)
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Toluene (or other suitable solvent)
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Hydrochloric acid (for workup)
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Sodium bicarbonate solution (for neutralization)
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Anhydrous magnesium sulfate (for drying)
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Silica gel for column chromatography
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Hexane and Ethyl Acetate (for chromatography)
Procedure:
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A solution of cholesterol in a suitable solvent such as toluene is prepared in a round-bottom flask.
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A ketone, typically acetone, is added to the solution to act as a hydrogen acceptor.
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Aluminum isopropoxide is added to the mixture.
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The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction is cooled to room temperature.
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The reaction is quenched by the slow addition of dilute hydrochloric acid.
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The organic layer is separated, washed with water, then with a saturated sodium bicarbonate solution, and finally with brine.
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The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure.
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The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure Cholesta-4,6-dien-3-one.
Biological Significance and Metabolic Pathway
Cholesta-4,6-dien-3-one is a key intermediate in the metabolic pathway leading to the formation of cholestanol. This pathway is of particular interest in the study of cerebrotendinous xanthomatosis (CTX), a lipid storage disease characterized by the accumulation of cholesterol and cholestanol.[2] In individuals with CTX, there is an increased concentration of Cholesta-4,6-dien-3-one in the serum.
The metabolism of Cholesta-4,6-dien-3-one primarily occurs in the liver, adrenals, and brain, where it is converted to 4-cholesten-3-one and subsequently to cholestanol.[2]
Signaling Pathway Diagram
Caption: Metabolic pathway of Cholesta-4,6-dien-3-one to Cholestanol.
Experimental Protocols for Biological Assays
The following protocol outlines a general method for investigating the metabolism of Cholesta-4,6-dien-3-one in liver microsomes, a common in vitro model for studying drug and xenobiotic metabolism.
Experimental Protocol: In Vitro Metabolism of Cholesta-4,6-dien-3-one in Liver Microsomes
Objective: To determine the metabolic conversion of Cholesta-4,6-dien-3-one to its metabolites (e.g., 4-Cholesten-3-one) by liver microsomes.
Materials:
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Cholesta-4,6-dien-3-one
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Pooled liver microsomes (e.g., human, rat)
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NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
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Phosphate buffer (pH 7.4)
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Acetonitrile (for reaction termination)
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Internal standard (for analytical quantification)
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LC-MS/MS system for analysis
Procedure:
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Preparation of Incubation Mixture: A reaction mixture is prepared containing liver microsomes and phosphate buffer in a microcentrifuge tube.
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Pre-incubation: The mixture is pre-incubated at 37°C for a few minutes to equilibrate the temperature.
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Initiation of Reaction: The reaction is initiated by adding Cholesta-4,6-dien-3-one (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept low, typically <1%) and the NADPH regenerating system.
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Incubation: The reaction is incubated at 37°C for a specific period (e.g., 0, 15, 30, 60 minutes).
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Termination of Reaction: The reaction is stopped at each time point by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins. An internal standard is added at this step for accurate quantification.
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Sample Processing: The samples are centrifuged to pellet the precipitated proteins.
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Analysis: The supernatant is transferred to a new tube or plate and analyzed by LC-MS/MS to quantify the remaining amount of Cholesta-4,6-dien-3-one and the formation of its metabolites over time.
Experimental Workflow Diagram
Caption: General workflow for an in vitro liver microsome metabolism assay.
Conclusion
Cholesta-4,6-dien-3-one is a steroidal compound of significant interest due to its role as a key intermediate in cholestanol biosynthesis. Understanding its chemical properties, synthesis, and metabolic fate is crucial for research into lipid metabolism disorders such as cerebrotendinous xanthomatosis. The methodologies and data presented in this guide are intended to serve as a valuable resource for scientists and professionals engaged in steroid biochemistry and drug development. Further research into the specific enzymes and regulatory mechanisms involved in its metabolism will continue to enhance our understanding of its physiological and pathological roles.
